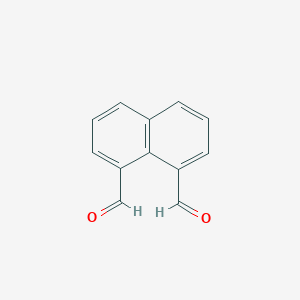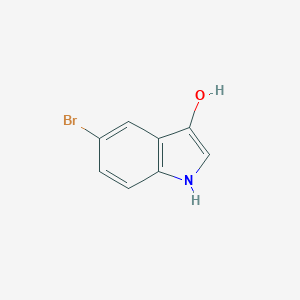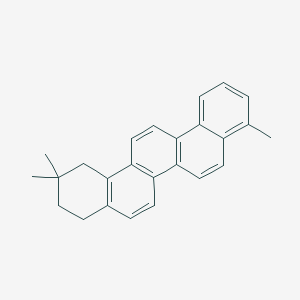
2,2,9-trimethyl-3,4-dihydro-1H-picene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,9-trimethyl-3,4-dihydro-1H-picene: is an organic compound with the molecular formula C25H24 It is a derivative of picene, a polycyclic aromatic hydrocarbon, and is characterized by the addition of hydrogen atoms and methyl groups to the picene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,9-trimethyl-3,4-dihydro-1H-picene typically involves the hydrogenation of picene in the presence of a catalyst. Common catalysts used for this purpose include palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction is carried out under high pressure of hydrogen gas and elevated temperatures to ensure complete hydrogenation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors capable of withstanding high pressures and temperatures. The reaction conditions are optimized to maximize yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2,9-trimethyl-3,4-dihydro-1H-picene can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions result in the formation of various oxidized derivatives.
Reduction: Further reduction of the compound can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (bromine, chlorine), organometallic compounds
Major Products Formed:
Oxidation: Oxidized derivatives of picene
Reduction: Further reduced forms of picene
Substitution: Substituted picene derivatives
Scientific Research Applications
Chemistry: 2,2,9-trimethyl-3,4-dihydro-1H-picene is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound. It is being investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for use in electronic devices.
Mechanism of Action
The mechanism of action of 2,2,9-trimethyl-3,4-dihydro-1H-picene is primarily related to its ability to interact with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways involved are still under investigation, but it is believed to influence cellular processes through its interactions with specific proteins and nucleic acids.
Comparison with Similar Compounds
- Phenanthrene, 1,2,3,4-tetrahydro-
- Naphthalene, 1,2,3,4-tetrahydro-
- 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline
Comparison: 2,2,9-trimethyl-3,4-dihydro-1H-picene is unique due to the presence of additional methyl groups and its specific hydrogenation pattern. This structural uniqueness imparts distinct chemical and physical properties, making it different from other similar compounds. For example, its electronic properties are enhanced compared to phenanthrene and naphthalene derivatives, making it more suitable for applications in organic electronics.
Properties
CAS No. |
1242-76-8 |
|---|---|
Molecular Formula |
C25H24 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
2,2,9-trimethyl-3,4-dihydro-1H-picene |
InChI |
InChI=1S/C25H24/c1-16-5-4-6-19-18(16)9-10-22-20-8-7-17-13-14-25(2,3)15-24(17)23(20)12-11-21(19)22/h4-12H,13-15H2,1-3H3 |
InChI Key |
QTTSLFHFYFQOPR-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C=CC4=C3C=CC5=C4CC(CC5)(C)C |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C=CC4=C3C=CC5=C4CC(CC5)(C)C |
| 1242-76-8 | |
Synonyms |
Picene,1,2,3,4-tetrahydro-2,2,9-triMethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


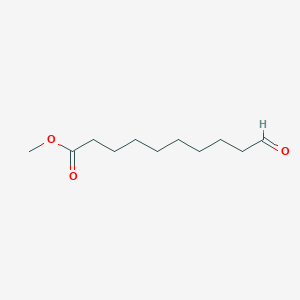

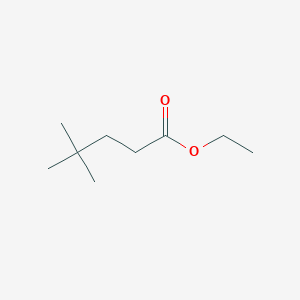

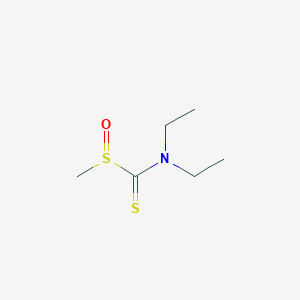
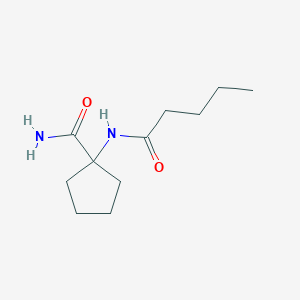

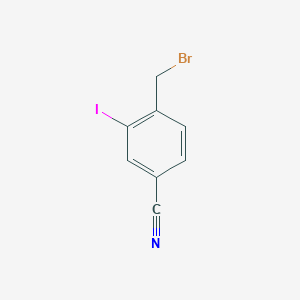
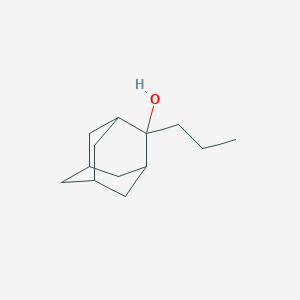
![N-[(Phenylmethoxy)acetyl]-L-phenylalanine](/img/structure/B180743.png)
![3-Isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B180744.png)
